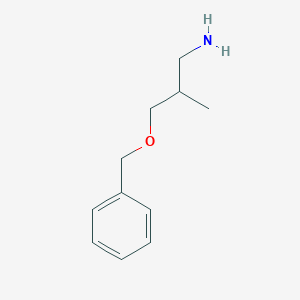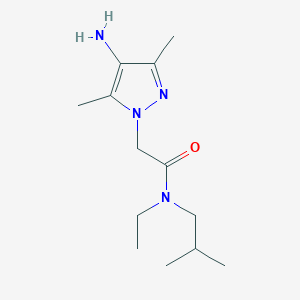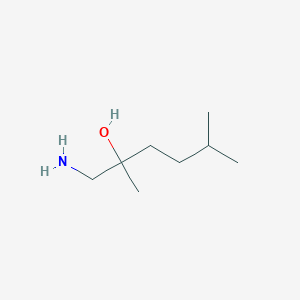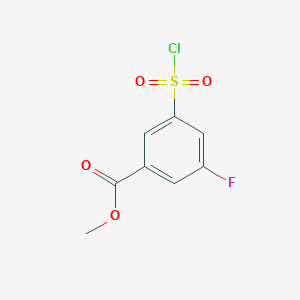
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that contains a quinoline ring system . It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and chloroform . This compound belongs to the category of macrocyclic compounds, many of which have widespread applications in clinical settings, such as macrolactones, cyclic peptides, and nitrogen-containing macrocycles .
Synthesis Analysis
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through various synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination .
Molecular Structure Analysis
The molecular formula of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is C9H9FN2O . The InChI representation of the molecule is InChI=1S/C9H9FN2O/c10-6-4-8-5 (3-7 (6)11)1-2-9 (13)12-8/h3-4H,1-2,11H2, (H,12,13) . The canonical SMILES representation is C1CC (=O)NC2=CC (=C (C=C21)N)F .
Physical And Chemical Properties Analysis
The molecular weight of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is 180.18 g/mol . The predicted boiling point is 380.3±42.0 °C, and the predicted density is 1.331±0.06 g/cm3 . It exhibits weak acidity with a predicted pKa value of 13.60±0.20 .
Scientific Research Applications
Enantioselective Synthesis
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a closely related compound, has been utilized in enantioselective synthesis. Researchers have developed methods for its preparation with high enantiomeric excess, crucial for producing optically active pharmaceuticals and other chiral compounds (Gruzdev et al., 2013).
Antimycobacterial Activity
Novel fluoroquinolones, including derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for their antimycobacterial activities. These compounds exhibit significant in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009); (Senthilkumar et al., 2008).
Catalytic Hydrogenation Applications
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been effectively hydrogenated using chiral cationic ruthenium catalysts. This process is significant for the gram-scale synthesis of biologically active tetrahydroquinolines, such as (-)-angustureine, and for the preparation of antibacterial agents like (S)-flumequine (Wang et al., 2011).
Pharmaceutical Intermediates
The compound has been used as an intermediate in the synthesis of pharmaceuticals like flumequine. Methods for resolving its racemic forms and the preparation of its enantiopure forms have been explored (Bálint et al., 2002); (Bálint et al., 2000).
Novel Antibacterial Agents
Newer 8-chloroquinolone derivatives, using 6-fluoro-1,4-dihydroquinoline as a core structure, have demonstrated potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Catalyst-Free Synthesis in Organic Chemistry
The compound is involved in catalyst-free green synthesis methodologies, notably in the synthesis of novel tetrahydroquinolin-5(1H)-ones. This approach offers advantages like high yields, shorter reaction times, and environmentally friendly procedures (Govindaraju et al., 2016).
Fluoroquinolone Research
The compound plays a role in the broader research of fluoroquinolones, a major class of antibacterial agents. Modifications and derivatizations of fluoroquinolone structures, including 6-fluoro-1,4-dihydroquinoline, have been explored to enhance their antibacterial efficacy (Al-Hiari et al., 2007).
properties
IUPAC Name |
6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNWHDIBDUYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
1155000-06-8 | |
| Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)

![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)



![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)
